REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([F:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[C:10](=[O:17])([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[NH2:11].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[C:13]([O:12][C:10](=[O:17])[NH:11][C:2]1[CH:7]=[N:6][C:5]([Cl:8])=[C:4]([F:9])[CH:3]=1)([CH3:16])([CH3:15])[CH3:14] |f:2.3.4,6.7.8.9.10|
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Name
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|
Quantity
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22.5 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)Cl)F
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Name
|
|
Quantity
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13.8 g
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Type
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reactant
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Smiles
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C(N)(OC(C)(C)C)=O
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Name
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cesium carbonate
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Quantity
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69.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
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340 mL
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
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|
Quantity
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2.95 g
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Type
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catalyst
|
Smiles
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[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
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Name
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|
Quantity
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2.48 g
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Type
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catalyst
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Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
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Details
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the resultant solid was removed by filtration
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Type
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WASH
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Details
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The resultant solid was washed with ethyl acetate
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Type
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CONCENTRATION
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Details
|
concentrated in-vacuo
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Type
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CUSTOM
|
Details
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to afford a residue that
|
Type
|
CUSTOM
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Details
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was purified by flash chromatography (silica: cyclohexane to 25% ethyl acetate/cyclohexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=C(C1)F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |